molecular formula C20H17N3O2 B2650119 N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE CAS No. 1448075-92-0

N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE

Cat. No.: B2650119
CAS No.: 1448075-92-0
M. Wt: 331.375
InChI Key: FKZGVNPAYARWMB-UHFFFAOYSA-N
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Description

N-(9H-Fluoren-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a heterocyclic compound featuring a pyrazolo-oxazine core fused with a carboxamide group substituted by a 9H-fluoren-2-yl moiety. The pyrazolo-oxazine scaffold is a bicyclic system combining pyrazole and oxazine rings, known for its versatility in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability.

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-20(18-12-19-23(22-18)8-3-9-25-19)21-15-6-7-17-14(11-15)10-13-4-1-2-5-16(13)17/h1-2,4-7,11-12H,3,8-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZGVNPAYARWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which involves the condensation of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with α-halocarbonyl compounds in solvents like tetrahydrofuran (THF) or 1,4-dioxane . The reaction conditions can vary, with or without the use of a base catalyst, to optimize the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scalable and chromatography-free synthesis methods to ensure cost-effectiveness and efficiency. Techniques such as the Buchwald-Hartwig coupling and Friedel-Crafts alkylation could be employed to assemble the final product from key intermediates .

Chemical Reactions Analysis

Types of Reactions

N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Structural Formula

The structural representation can be summarized as follows:N 9H FLUOREN 2 YL 5H 6H 7H PYRAZOLO 3 2 B 1 3 OXAZINE 2 CARBOXAMIDE\text{N 9H FLUOREN 2 YL 5H 6H 7H PYRAZOLO 3 2 B 1 3 OXAZINE 2 CARBOXAMIDE}

Antimicrobial Activity

Research indicates that N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Escherichia coli : Effective in disrupting bacterial cell functions.

Anticancer Potential

The compound has shown promise in anticancer research. Studies suggest it can interfere with cancer cell proliferation pathways through mechanisms such as:

  • Inhibition of Key Signaling Pathways : It may inhibit pathways involved in tumor growth and metastasis (e.g., BRAF and EGFR).
  • Cytotoxicity : In vitro assays reported cytotoxic effects on various cancer cell lines with notable effects on pro-inflammatory cytokines like IL-6 and TNF-α.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for enhancing the pharmacological efficacy of this compound. Modifications to substituents on the pyrazole or oxazine rings can significantly impact biological activity.

ModificationEffect on Activity
Fluorenyl GroupImproved binding affinity
Carboxylic AcidEssential for solubility and bioavailability

Antimicrobial Studies

A study conducted by Umesha et al. (2009) demonstrated the compound's ability to inhibit the dihydroorotate dehydrogenase enzyme (DHODH), which is crucial for pyrimidine synthesis in certain pathogens. This suggests potential applications in developing immunosuppressive agents.

Antitumor Activity

Kusakiewicz-Dawid et al. (2017) evaluated the antitumor properties of similar pyrazole derivatives against multiple cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis.

Mechanism of Action

The mechanism of action of N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyrazolo-oxazine core is conserved across analogs, but substituents vary significantly:

  • Carboxamide Derivatives: Target Compound: The N-(9H-fluoren-2-yl) substituent distinguishes it from simpler aryl groups.
  • Ester Derivatives :
    • Ethyl 5H,6H,7H-Pyrazolo[3,2-b][1,3]Oxazine-3-Carboxylate (CAS 1340239-62-4) : The ethoxycarbonyl group increases electrophilicity, making it a precursor for further derivatization.
  • Halogenated Derivatives :
    • 3-Bromo-5H,6H,7H-Pyrazolo[3,2-b][1,3]Oxazine-2-Carboxylic Acid : Bromine at position 3 facilitates cross-coupling reactions, enabling structural diversification.
  • Sulfonyl and Aldehyde Derivatives :
    • 3-(Chlorosulfonyl)-5H,6H,7H-Pyrazolo-Oxazine-2-Carboxylic Acid (CAS 1365937-81-0) : The chlorosulfonyl group enhances reactivity toward nucleophiles, useful in sulfonamide synthesis.
    • 5H,6H,7H-Pyrazolo-Oxazine-2-Carbaldehyde : The aldehyde group offers a site for Schiff base formation or reductive amination.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent
Target Compound C₂₀H₁₅N₃O₂* ~317.35† Not Available N-(9H-Fluoren-2-yl)
N-(3-Fluoro-4-Methylphenyl) Analog C₁₄H₁₄FN₃O₂ 275.28 1448066-64-5 3-Fluoro-4-Methylphenyl
Ethyl Ester C₉H₁₁N₂O₃ 239.16 1340239-62-4 Ethoxycarbonyl
3-Bromo Derivative C₉H₁₁BrN₂O₃ 275.10 Not Available Bromo
Chlorosulfonyl-Carboxylic Acid C₇H₆ClN₂O₅S 265.66 1365937-81-0 Chlorosulfonyl, Carboxylic Acid

*Calculated based on structural analysis; †Estimated using atomic masses.

Biological Activity

Overview

N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE is a heterocyclic compound characterized by its complex structure that includes a fluorene moiety and a combination of pyrazole and oxazine rings. This compound has garnered attention in various fields of research due to its potential biological activities.

Chemical Structure

The structural formula of this compound can be represented as:

C15H14N4O\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The heterocyclic structure allows it to bind to specific enzymes or receptors, potentially leading to inhibition or activation of their functions. This interaction can result in diverse biological effects, including:

  • Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties by disrupting bacterial cell functions.
  • Anticancer Potential : The unique structural features may allow it to interfere with cancer cell proliferation and survival pathways.

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro assays have shown that derivatives of similar heterocyclic compounds exhibit significant antibacterial activity against Gram-positive bacteria. For instance, compounds with related structures demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against various strains, including Staphylococcus aureus and Enterococcus faecalis .
  • Cytotoxicity Assays : Research has indicated that certain derivatives of pyrazolo compounds can induce cytotoxic effects on cancer cell lines. For example, studies reported cytotoxicity against solid tumor cell lines with varying effects on pro-inflammatory cytokines such as IL-6 and TNF-α .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications in the substituents on the pyrazole or oxazine rings can significantly enhance or diminish biological activity. This highlights the importance of structural diversity in optimizing the pharmacological effects of these compounds .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against Gram-positive bacteria
AnticancerCytotoxic effects on solid tumor cell lines
Cytokine ModulationAltered release of IL-6 and TNF-α

Table 2: Structure-Activity Relationships

Modification TypeEffect on ActivityReference
Substituent ChangesEnhanced antibacterial activity
Ring ModificationsIncreased cytotoxicity against cancer cells

Q & A

Q. What synthetic methodologies are commonly employed for constructing the pyrazolo-oxazine scaffold in this compound?

The pyrazolo-oxazine core is typically synthesized via palladium-catalyzed reductive cyclization or multicomponent reactions. For example, nitroarenes and formic acid derivatives can serve as CO surrogates in cyclization reactions to form fused heterocycles . Key steps include:

  • Amide coupling : Use of HATU or EDCI with DMAP in DMF for carboxamide formation.
  • Heterocycle formation : Cyclization under reflux with acetic acid or using Pd(OAc)₂/XPhos catalytic systems .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization from ethanol.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Standard analytical techniques include:

  • 1H/13C NMR : To confirm regiochemistry and substituent positions (e.g., fluorenyl protons resonate at δ 7.2–7.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]+ with <2 ppm error).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What solvent systems are optimal for its solubility in biological assays?

The compound exhibits low aqueous solubility but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or methanol. For in vitro studies, prepare stock solutions in DMSO (10 mM) and dilute with PBS (final DMSO <0.1%) to avoid cytotoxicity .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to bacterial topoisomerases?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model interactions with DNA gyrase. Key parameters:

  • Ligand preparation : Optimize geometry using DFT (B3LYP/6-31G*) .
  • Target selection : Use crystal structures of topoisomerase IV (PDB: 3TTZ) for docking.
  • Validation : Compare predicted ΔG values with experimental MIC data from fluoroquinophenoxazine derivatives .

Q. What strategies resolve discrepancies between in vitro activity and cellular efficacy?

Contradictions may arise from poor membrane permeability or efflux pump activity. Mitigation approaches:

  • LogP adjustment : Introduce hydrophilic groups (e.g., morpholine) to reduce LogP from ~3.5 to <2.5 .
  • Efflux inhibition : Co-administer verapamil (P-gp inhibitor) in cytotoxicity assays .
  • Prodrug design : Mask the carboxamide as an ester for enhanced uptake .

Q. How does fluorination at specific positions influence bioactivity?

Structure-activity relationship (SAR) studies show:

  • C-5 Fluorine : Enhances DNA intercalation via electronegative interactions (MIC reduced by 4-fold vs. non-fluorinated analogs) .
  • Fluorenyl group : Improves lipophilicity and stacking with aromatic residues in enzyme pockets.
  • Substituent table :
PositionModificationEffect on IC50 (Topo IV)
C-5F0.12 µM
C-5H0.48 µM
C-9NH₂0.09 µM
Data derived from phenoxazine derivatives .

Q. What catalytic systems optimize yield in large-scale synthesis?

For gram-scale production:

  • Catalyst : Pd(OAc)₂ with XPhos ligand (2 mol%) in toluene/EtOH (3:1).
  • Base : Cs₂CO₃ (2.5 equiv) at 80°C for 12 hours (yield: 74–86%) .
  • Workup : Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Methodological Notes

  • Data contradiction analysis : Cross-validate NMR and HRMS with X-ray crystallography for ambiguous stereocenters .
  • Reaction optimization : Use design of experiments (DoE) to screen temperature, solvent, and catalyst ratios .
  • Toxicity profiling : Assess metabolic stability in liver microsomes (e.g., CYP3A4 inhibition assays) .

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